N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-(2-oxo-2H-chromen-3-yl)benzamide
Description
“N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-(2-oxo-2H-chromen-3-yl)benzamide” is a complex organic compound that features a benzothiazole ring, a chromenone moiety, and a benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O4S/c1-30-20-12-21-18(11-17(20)25)26-24(32-21)27-22(28)14-8-6-13(7-9-14)16-10-15-4-2-3-5-19(15)31-23(16)29/h2-12H,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKARMFSVHWXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-(2-oxo-2H-chromen-3-yl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Chromenone Moiety: The chromenone structure can be synthesized via the Pechmann condensation reaction, involving phenols and β-ketoesters.
Coupling Reactions: The final step involves coupling the benzothiazole and chromenone intermediates with a benzamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to enhance yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzothiazole ring.
Reduction: Reduction reactions could target the carbonyl groups in the chromenone or benzamide moieties.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole or chromenone rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions might include the use of halogenating agents, nucleophiles, or electrophiles under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with benzothiazole and chromenone structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases like cancer, bacterial infections, or neurological disorders.
Industry
Industrially, these compounds could be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for “N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-(2-oxo-2H-chromen-3-yl)benzamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole or 2-mercaptobenzothiazole.
Chromenone Derivatives: Compounds such as coumarin or 4-hydroxycoumarin.
Benzamide Derivatives: Compounds like N-phenylbenzamide or N-(2-hydroxyphenyl)benzamide.
Uniqueness
The uniqueness of “N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-4-(2-oxo-2H-chromen-3-yl)benzamide” lies in its combined structural features, which may confer distinct biological activities or chemical reactivity compared to its individual components.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
